molecular formula C16H9ClN2OS3 B2529839 3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 392249-02-4

3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2529839
CAS No.: 392249-02-4
M. Wt: 376.89
InChI Key: FSUIYKROUKEWDZ-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including a chloro group, a thiophene ring, a thiazole ring, and a benzo[b]thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors

    Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents and aromatic precursors.

    Introduction of Thiazole Ring: The thiazole ring can be synthesized via condensation reactions involving α-haloketones and thioamides.

    Incorporation of Thiophene Ring: Thiophene derivatives can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Final Functionalization: The chloro group and carboxamide functionality are introduced through halogenation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution of the chloro group with an amine may yield an amide derivative.

Scientific Research Applications

3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is unique due to its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of activities. Its combination of thiophene, thiazole, and benzo[b]thiophene moieties provides a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

3-chloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS3/c17-13-9-4-1-2-5-11(9)23-14(13)15(20)19-16-18-10(8-22-16)12-6-3-7-21-12/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUIYKROUKEWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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